molecular formula C14H9Cl2IN2O B2680747 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one CAS No. 338401-08-4

1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one

Cat. No.: B2680747
CAS No.: 338401-08-4
M. Wt: 419.04
InChI Key: URHYXRHBYGZCRW-WAYWQWQTSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one is a synthetic organic compound that features a unique combination of dichlorophenyl and iodopyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the dichlorophenyl intermediate.

    Iodination of Pyridine: The pyridine ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.

    Coupling Reaction: The dichlorophenyl intermediate is then coupled with the iodopyridinyl compound under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
  • 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol

Uniqueness: 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one is unique due to the presence of both dichlorophenyl and iodopyridinyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-[(5-iodopyridin-2-yl)amino]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN2O/c15-9-1-3-11(12(16)7-9)13(20)5-6-18-14-4-2-10(17)8-19-14/h1-8H,(H,18,19)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHYXRHBYGZCRW-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C=CNC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C\NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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